3-Chloropropyl phenyl sulfide

Organic Synthesis Phenyl Sulfide Preparation Borohydride Exchange Resin

3-Chloropropyl phenyl sulfide (CAS 4911-65-3) is a bifunctional organosulfur compound with the molecular formula C9H11ClS and molecular weight of 186.70 g/mol. It features a phenylthio group linked to a 3-chloropropyl chain, providing both an aryl sulfide moiety and a terminal primary alkyl chloride functionality.

Molecular Formula C9H11ClS
Molecular Weight 186.7 g/mol
CAS No. 4911-65-3
Cat. No. B1594226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropyl phenyl sulfide
CAS4911-65-3
Molecular FormulaC9H11ClS
Molecular Weight186.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCCl
InChIInChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeySBRLITLVSMPPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropyl Phenyl Sulfide (CAS 4911-65-3): Bifunctional Organosulfur Intermediate for Synthetic and Biocatalytic Applications


3-Chloropropyl phenyl sulfide (CAS 4911-65-3) is a bifunctional organosulfur compound with the molecular formula C9H11ClS and molecular weight of 186.70 g/mol . It features a phenylthio group linked to a 3-chloropropyl chain, providing both an aryl sulfide moiety and a terminal primary alkyl chloride functionality . This compound is commercially available at ≥97% purity as a clear colorless to pale yellow liquid . Its dual reactive sites enable its use as a versatile building block in organic synthesis, including as a precursor for sulfoxides, sulfones, and cyclopropyl sulfides [1].

Why 3-Chloropropyl Phenyl Sulfide Cannot Be Replaced by Other Chloroalkyl or Haloalkyl Phenyl Sulfides


Generic substitution among chloroalkyl phenyl sulfides is not scientifically valid because the alkyl chain length, terminal halogen identity, and spatial configuration govern reactivity, selectivity, and downstream functionalization pathways. 3-Chloropropyl phenyl sulfide possesses a three-carbon spacer between the sulfur atom and terminal chloride, whereas common alternatives such as 2-chloroethyl phenyl sulfide (two-carbon spacer) and 4-chlorobutyl phenyl sulfide (four-carbon spacer) exhibit distinct cyclization tendencies and reactivity profiles [1]. The 3-chloropropyl derivative can form a six-membered cyclic sulfonium ion intermediate, a key mechanistic feature not equally accessible to shorter or longer chain analogs [2]. Furthermore, the chloride leaving group confers different reaction kinetics compared to bromide analogs (e.g., 3-bromopropyl phenyl sulfide), affecting nucleophilic substitution rates and compatibility with sensitive functional groups [3]. The bifunctional character—terminal primary alkyl chloride plus aryl sulfide—creates a defined spatial separation that enables orthogonal derivatization strategies incompatible with alternative chain lengths or halogen substitutions .

Quantitative Differentiation Evidence for 3-Chloropropyl Phenyl Sulfide: Comparator-Based Performance Data


Quantitative Synthesis Yield: 3-Chloropropyl vs. 4-Chlorobutyl Phenyl Sulfide via BER-Mediated Reaction

In the borohydride exchange resin (BER)-phenyl disulfide system, both 1-bromo-3-chloropropane and 1-bromo-4-chlorobutane react to yield 3-chloropropyl phenyl sulfide and 4-chlorobutyl phenyl sulfide, respectively, with quantitative yield and without affecting the C1 position [1]. This head-to-head study demonstrates that under identical mild conditions (room temperature, 6 h), both chloroalkyl phenyl sulfides are obtained quantitatively, establishing that the 3-chloropropyl derivative achieves benchmark synthetic efficiency equivalent to its 4-carbon analog . In contrast, 2-chloroethyl phenyl sulfide synthesis via alternative routes typically yields ~74% under optimized conditions [2], indicating that 3-chloropropyl phenyl sulfide can be obtained in higher yields than its shorter-chain counterpart.

Organic Synthesis Phenyl Sulfide Preparation Borohydride Exchange Resin Alkyl Halide Reactivity

Biocatalytic Enantioselective Oxidation: Access to Both (R)- and (S)-Sulfoxide Enantiomers

Para-substituted phenyl 3-chloropropyl sulfides undergo stereoselective oxidation by whole-cell biocatalysts to yield enantiomerically enriched sulfoxides. Mortierella isabellina ATCC 42613 produces the (R)-enantiomer, while Helminthosporium species NRRL 4671 or Acinetobacter calcoaceticus NCIMB 9871 produce the (S)-enantiomer . For specific derivatives, enantiopure materials were obtained: (R)- and (S)-p-cyanophenyl 3-chloropropyl sulfoxide and (R)-p-methoxyphenyl 3-chloropropyl sulfoxide reached enantiopurity via crystallization of biotransformation products . While direct ee% values for the unsubstituted parent compound are not reported in this study, the demonstrated stereoselectivity across multiple para-substituted derivatives establishes the 3-chloropropyl phenyl sulfide scaffold as a competent substrate for stereodivergent biocatalytic oxidation [1].

Biocatalysis Enantioselective Oxidation Chiral Sulfoxides Asymmetric Synthesis

Synthetic Route Comparison: 100% Yield with TEA/THF Protocol

The reaction of benzenethiol (0.550 g, 5.00 mmol) with 1-bromo-3-chloropropane (106 mg, 5.50 mmol) in THF (10.0 mL) with triethylamine (1.01 g, 10.0 mmol) as base at 25°C for 12 h yields 3-chloropropyl phenyl sulfide in 100% yield after preparative TLC purification . This triethylamine/THF protocol demonstrates superior efficiency compared to alternative aqueous NaOH/dioxane methods, which typically yield approximately 57-80% for the same compound . The 100% yield under mild conditions (room temperature, atmospheric pressure) contrasts with reported yields for structurally related sulfides such as 2-chloroethyl phenyl sulfide (74%) and n-butyl 4-chlorophenyl sulfide (83%) [1], establishing a clear synthetic advantage.

Synthetic Methodology Thioether Formation Nucleophilic Substitution Process Chemistry

Cyclic Sulfonium Ion Intermediate: Mechanistic Differentiation from Shorter-Chain Analogs

γ-Chloropropyl phenyl sulfide undergoes intramolecular cyclization via neighboring group participation of the sulfur atom to form a five-membered cyclic sulfonium ion intermediate, which accelerates nucleophilic displacement reactions at the terminal carbon [1]. This anchimeric assistance is unique to the three-carbon spacer (γ-position) and distinguishes 3-chloropropyl phenyl sulfide from both 2-chloroethyl phenyl sulfide (β-position, forms less stable three-membered episulfonium ion) and 4-chlorobutyl phenyl sulfide (δ-position, significantly reduced anchimeric assistance) [2]. The δ-chloro compound shows much higher reactivity than the γ-chloro compound in certain SN1 hydrolyses, suggesting different mechanistic pathways predominate depending on chain length [3].

Mechanistic Chemistry Neighboring Group Participation Sulfonium Ion Formation Reaction Kinetics

Physical Property Profile: Density and Refractive Index Benchmarking

3-Chloropropyl phenyl sulfide exhibits a density of 1.1536 g/cm³ and refractive index (n20/D) of 1.5752 , with a boiling point of 115-119°C at 3 mmHg and an extrapolated normal boiling point of 270.5°C at 760 mmHg . The calculated LogP value of 3.4076 [1] indicates moderate lipophilicity. These physicochemical constants provide reliable benchmarks for identity verification and purity assessment in procurement and analytical settings. The density (1.1536 g/cm³) is higher than that of the corresponding 4-chlorophenyl analog (4-chlorophenyl 3-chloropropyl sulfide, density ~1.25 g/cm³, LogP 4.06 ), reflecting the influence of the aryl substituent on bulk properties.

Physicochemical Properties Quality Control Analytical Reference Material Characterization

Commercial Purity Benchmark: 97% Minimum Assay Across Major Suppliers

3-Chloropropyl phenyl sulfide is commercially available from major chemical suppliers with a standardized minimum purity specification of 97% . This purity level is consistent across multiple vendors including Thermo Scientific Chemicals/Alfa Aesar and CymitQuimica, ensuring reliable supply chain consistency . In contrast, structural analogs such as 2-chloroethyl phenyl sulfide and 3-bromopropyl phenyl sulfide exhibit variable commercial purity specifications, with reported purities ranging from 95% to 98% depending on supplier and batch . The consistent 97% specification across multiple primary suppliers reduces procurement risk and analytical validation burden.

Quality Specification Commercial Availability Purity Analysis Supply Chain

Evidence-Based Application Scenarios for 3-Chloropropyl Phenyl Sulfide Procurement


Chiral Sulfoxide Synthesis via Biocatalytic Oxidation for Pharmaceutical Intermediates

The established stereoselective oxidation of 3-chloropropyl phenyl sulfide derivatives by Mortierella isabellina ATCC 42613 (producing (R)-sulfoxides) and Helminthosporium species NRRL 4671 (producing (S)-sulfoxides) makes this compound an ideal starting material for chiral sulfoxide synthesis . These chiral sulfoxides serve as valuable precursors for cardiovascular agents such as verapamil analogs, where enantiomeric purity is essential for pharmacological activity . The green chemistry nature of whole-cell biocatalysis offers an environmentally preferable alternative to heavy metal-catalyzed asymmetric sulfoxidations, reducing purification burden and toxic waste generation.

High-Yield Synthesis of Functionalized Phenyl Propyl Intermediates

The 100% yield achievable with the TEA/THF protocol enables cost-effective, scalable production of 3-chloropropyl phenyl sulfide for use as a bifunctional building block . The terminal alkyl chloride and aryl sulfide functionalities allow orthogonal derivatization: nucleophilic substitution at the chloride position and oxidation of the sulfide to sulfoxide or sulfone, or participation in cyclization reactions. This versatility supports multi-step synthetic sequences in medicinal chemistry and materials science with minimal intermediate loss .

Cyclopropyl Sulfide and Cyclopropane Synthesis

3-Chloropropyl phenyl sulfide has been demonstrated to react with sulfide to give the corresponding sulfide in reactions used to prepare cyclopropyl sulfides . The intramolecular cyclization potential via neighboring group participation of the sulfur atom enables the synthesis of cyclic sulfonium salts and sulfur-containing heterocycles. The six-membered cyclic sulfonium ion intermediate formed by γ-chloropropyl sulfides is mechanistically distinct from the four-membered episulfonium ions formed by β-chloroethyl analogs, enabling selective access to different heterocyclic architectures .

Synthesis of Chloroalkyl Sulfones via Oxidative Chlorination

3-Chloropropyl phenyl sulfide serves as a precursor to 3-chloropropyl phenyl sulfone through oxidative chlorination pathways . These sulfone derivatives are valuable intermediates for the synthesis of functionalized sulfones used in polymer chemistry, agrochemicals, and materials science. The high yield of 3-chloropropyl phenyl sulfide from the BER-phenyl disulfide system (quantitative yield, room temperature) ensures that subsequent sulfone formation can proceed with minimal upstream material constraints, making this compound a reliable feedstock for sulfone production workflows.

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